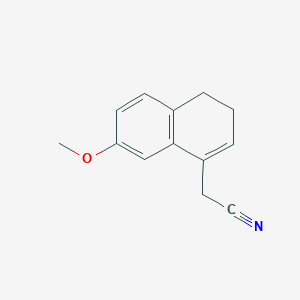

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h4-6,9H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJHVZKRAOYORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC=C2CC#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461218 | |

| Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861960-34-1 | |

| Record name | 3,4-Dihydro-7-methoxy-1-naphthaleneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861960-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reformatsky Reaction with Ethyl Bromoacetate

The Reformatsky reaction has historically been employed to synthesize α,β-unsaturated nitriles. In this method, 7-methoxy-1-tetralone reacts with ethyl bromoacetate in the presence of zinc, producing ethyl (7-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)acetate. Subsequent hydrolysis and decarboxylation yield the target acetonitrile derivative .

Reaction Conditions :

-

Solvent : Benzene (historically used, though environmentally problematic)

-

Catalyst : Zinc dust

-

Temperature : Reflux conditions (~80°C)

-

Yield : ~30% (low due to multi-step complexity and side reactions) .

Challenges :

-

Benzene’s toxicity limits industrial scalability.

Cyanoacetic Acid Condensation

A more efficient single-step method involves condensing 7-methoxy-1-tetralone with cyanoacetic acid. This approach utilizes heptanoic acid and benzylamine as catalysts in toluene under reflux .

Reaction Conditions :

-

Solvent : Toluene

-

Catalysts : Heptanoic acid (0.25 equiv), benzylamine (0.25 equiv)

-

Temperature : 140°C

-

Time : 48 hours

Mechanism :

The reaction proceeds via Knoevenagel condensation, where the enolate of cyanoacetic acid attacks the carbonyl group of 7-methoxy-1-tetralone, followed by dehydration to form the α,β-unsaturated nitrile .

Advantages :

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction offers stereoselective synthesis using diethyl cyanomethylphosphonate and 7-methoxy-1-tetralone. This method generates the (E)-isomer predominantly .

Reaction Conditions :

-

Base : Sodium hydride (NaH)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : -70°C to room temperature

Key Insight :

The HWE reaction’s mild conditions and high stereoselectivity make it preferable for pharmaceutical applications requiring specific isomer purity .

Catalytic Hydrogenation of α,β-Unsaturated Nitriles

A two-stage hydrogenation process converts 2-(1-hydroxy-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)acetonitrile to the saturated derivative. Raney nickel catalyzes the hydrogenation, followed by acid treatment to isolate the product .

Reaction Conditions :

-

Stage 1 :

-

Stage 2 :

Industrial Relevance :

Comparative Analysis of Synthetic Methods

| Method | Yield | Conditions | Scalability | Environmental Impact |

|---|---|---|---|---|

| Reformatsky Reaction | 30% | Hazardous solvents | Low | High |

| Cyanoacetic Acid Cond. | 96.3% | Toluene, high temp | High | Moderate |

| HWE Olefination | 85% | Mild, low temp | Moderate | Low |

| Catalytic Hydrogenation | 90% | High-pressure H₂ | High | Low |

Chemical Reactions Analysis

Types of Reactions: 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.

Biology: Its derivatives are studied for potential biological activities, including analgesic and anesthetic properties.

Medicine: Similar compounds have been explored for their pharmacological activities, suggesting potential therapeutic applications.

Industry: It is used in the development of new materials and as a standard in analytical chemistry

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in pain modulation or other physiological processes.

Pathways: The compound’s effects are mediated through pathways that regulate cellular responses to external stimuli, potentially involving neurotransmitter systems.

Comparison with Similar Compounds

Research Findings and Implications

- Agomelatine Synthesis : The target compound’s optimized synthesis (96.3% yield) underscores its industrial viability, while impurities like the (E)-ylidene derivative (CAS 127299-26-7) necessitate advanced analytical methods (e.g., HPLC) for detection .

- Structure-Activity Relationships (SAR) : Partial saturation of the naphthalene ring in the target compound improves binding to melatonin receptors compared to fully saturated or aromatic analogs, as confirmed by preclinical studies .

Biological Activity

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile, with the chemical formula C₁₃H₁₃NO and a molecular weight of 199.248 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.248 g/mol |

| CAS Number | 861960-34-1 |

| Storage Temperature | Ambient |

The biological activity of this compound is primarily linked to its interaction with various biological pathways. Notably, it has been studied for its potential role in inducing the activating transcription factor 3 (ATF3) , which is implicated in metabolic regulation and the response to cellular stress.

Case Studies

-

Metabolic Syndrome Research :

A study focused on compounds structurally related to this compound demonstrated that certain derivatives could induce ATF3 expression effectively. In a high-fat diet model involving mice, these compounds led to significant reductions in white adipose tissue mass and improved glycemic control compared to controls, indicating their potential as therapeutic agents for metabolic syndrome . -

Cellular Models :

In vitro studies using pre-differentiated 3T3-L1 adipocytes revealed that related compounds could enhance lipid metabolism and reduce triglyceride levels. This suggests that this compound may have similar effects, warranting further investigation into its lipid-lowering properties .

Pharmacological Activities

Research indicates that compounds with similar structures exhibit various pharmacological activities:

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in cellular models.

- Lipid Metabolism : Enhancements in lipid profiles were observed, suggesting a role in managing dyslipidemia.

- Antioxidant Properties : Certain structural analogs have demonstrated antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Q & A

Basic: What are the established synthetic routes for preparing 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile, and what experimental parameters are critical for optimizing yield?

Methodological Answer:

A key synthesis involves the condensation of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one with acetonitrile under basic conditions. For example, using sodium hydride (NaH) in benzene or tetrahydrofuran (THF) as a solvent, followed by treatment with butyllithium to stabilize intermediates, yields the target compound . Critical parameters include:

- Reaction temperature : Maintaining ≤0°C during acetonitrile addition to prevent side reactions.

- Stoichiometry : A 1:1.2 molar ratio of ketone to acetonitrile ensures complete conversion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.

Basic: How can researchers confirm the molecular structure of this compound, and what analytical techniques are recommended?

Methodological Answer:

Combined spectroscopic and crystallographic methods are essential:

- NMR : H and C NMR verify the methoxy group (δ ~3.8 ppm for OCH) and acetonitrile moiety (δ ~2.5–3.0 ppm for CHCN) .

- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming the dihydronaphthalene ring geometry .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (CHNO, [M+H] = 200.1075) .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity : Acetonitrile derivatives may release cyanide under metabolic conditions; use in a fume hood with nitrile gloves and lab coats .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .

- Waste disposal : Neutralize with alkaline hypochlorite before disposal to degrade cyanide byproducts .

Advanced: What challenges arise in refining the crystal structure of this compound, and how can SHELX software address them?

Methodological Answer:

Challenges include:

- Disorder in the dihydronaphthalene ring : Use SHELXL’s PART instruction to model partial occupancy of hydrogen atoms .

- Twinned crystals : Apply the TWIN command in SHELX to deconvolute overlapping reflections .

- Data quality : High-resolution data (≤0.8 Å) improves refinement reliability. SHELXL’s restraints for bond lengths (e.g., C–C = 1.54 ± 0.02 Å) enhance model accuracy .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Methodological Answer:

- Reproducibility : Ensure consistent solvent purity (e.g., anhydrous THF) and reaction atmosphere (N/Ar) to minimize variability .

- Data validation : Cross-reference with databases (e.g., PubChem) and replicate experiments using standardized protocols .

- Crystallographic validation : Compare unit cell parameters (e.g., a = 8.21 Å, b = 10.34 Å from SHELX-refined structures) to identify discrepancies .

Advanced: What role does this compound play in pharmaceutical intermediate synthesis, and how can its impurities be profiled?

Methodological Answer:

- Pharmaceutical relevance : It is a precursor to melatonin receptor agonists (e.g., Agomelatine). Key impurities include hydroxylated derivatives (e.g., 2-(7-hydroxy-3,4-dihydronaphthalen-1-yl)acetonitrile, CAS 1607465-48-4) .

- Impurity profiling : Use HPLC with a C18 column and methanol-acetonitrile-buffer pH 7.5 (70:30 v/v) mobile phase to separate impurities. MS/MS detects trace byproducts (<0.1%) .

Advanced: How can computational methods optimize the synthesis or functionalization of this compound?

Methodological Answer:

- DFT calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic attack sites) to guide regioselective functionalization .

- Molecular dynamics : Simulate solvent effects (e.g., benzene vs. THF) on reaction kinetics to refine conditions .

- Docking studies : Model interactions with biological targets (e.g., cytochrome P450 enzymes) to design derivatives with enhanced metabolic stability .

Advanced: What experimental strategies improve the scalability of this compound’s synthesis for preclinical studies?

Methodological Answer:

- Catalyst optimization : Replace NaH with milder bases (e.g., KCO) to reduce exothermic risks at scale .

- Continuous flow systems : Implement microreactors for precise temperature control and higher throughput .

- Green chemistry : Substitute benzene with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.